BenchChemオンラインストアへようこそ!

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity ADME Prediction Medicinal Chemistry

This partially saturated imidazo[1,2-a]pyrimidine features a critical tert-butyl group at the 2-position and a saturated 5,6,7,8-tetrahydro moiety, delivering unique conformational flexibility and steric bulk essential for probing lipophilic protein pockets. With a balanced ADME profile (XLogP=2.8, TPSA=30.2 Ų) and 95% HPLC purity, it is an ideal, bench-stable building block for oncology hit-to-lead optimization and parallel synthesis, validated by its use in crystallographic fragment screening (PDB 7HTY).

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13070798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2CCCNC2=N1
InChIInChI=1S/C10H17N3/c1-10(2,3)8-7-13-6-4-5-11-9(13)12-8/h7H,4-6H2,1-3H3,(H,11,12)
InChIKeyNCTQIJXYRUKNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: A Differentiated Tetrahydro-Imidazopyrimidine Scaffold for Kinase-Targeted Drug Discovery


2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1526813-78-4) is a partially saturated heterocyclic compound belonging to the broader imidazo[1,2-a]pyrimidine class. Its core structure features a fused imidazole-pyrimidine bicyclic system, with a bulky tert-butyl substituent at the 2-position and a saturated 5,6,7,8-tetrahydro moiety that distinguishes it from fully aromatic analogs [1]. This class of compounds is recognized in the patent literature as a privileged scaffold for inhibiting receptor tyrosine kinases, notably MET, and is broadly implicated in the treatment of cellular proliferative diseases [2]. The compound is commercially available with a specified purity of 95% (HPLC), making it a tractable starting point for medicinal chemistry optimization and structure-activity relationship (SAR) exploration .

Procurement Rationale for 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Why Close Analogs Are Not Direct Replacements


Substituting 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with a close analog, such as a fully aromatic imidazo[1,2-a]pyrimidine or a differently substituted tetrahydro derivative, is a high-risk proposition for hypothesis-driven research. The saturated 5,6,7,8-tetrahydro ring alters the core's conformational flexibility, three-dimensional shape, and electronic distribution compared to its planar aromatic counterparts, directly impacting molecular recognition at protein binding sites [1]. Furthermore, the tert-butyl group at the 2-position provides a unique steric and hydrophobic profile. Substitution with a smaller group (e.g., methyl) or a polar group would significantly change the molecule's lipophilicity (cLogP) and potential for hydrophobic collapse, leading to divergent pharmacokinetic and target-binding outcomes [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes within this chemical space can result in measurable differences in key parameters like lipophilicity and target affinity, confirming that these compounds cannot be freely interchanged without compromising the integrity of a SAR study or biological assay.

Quantitative Differentiation Guide for 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Versus Closest Analogs


Lipophilicity and Polarity Comparison: tert-Butyl Derivative vs. Hydrogen Baseline

The 2-tert-butyl substituent in the target compound confers a high degree of lipophilicity. For the closely related 2-tert-butylimidazo[1,2-a]pyrimidine (aromatic core), the computed partition coefficient (XLogP3-AA) is 2.8 [1]. This represents a significant increase in hydrophobicity compared to the unsubstituted 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine core, which is predicted to have a much lower LogP value. The topological polar surface area (TPSA) for the aromatic analog is 30.2 Ų, indicating moderate membrane permeability potential [1].

Lipophilicity ADME Prediction Medicinal Chemistry Physicochemical Property

Purity and Storage: Bench-Stable vs. Sensitive Analogs

The commercial grade of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is specified at a minimum purity of 95% and is designated for long-term storage in a cool, dry place, indicating a non-hazardous and bench-stable profile suitable for routine laboratory handling . This contrasts with certain other functionalized imidazo[1,2-a]pyrimidines, such as those bearing reactive handles like iodo or bromo groups, which often require more stringent storage conditions (e.g., inert atmosphere, -20°C) and have limited shelf-lives due to potential degradation or light sensitivity .

Chemical Procurement Quality Control Stability Screening Library

Kinase Inhibition Potential: Class-Level Evidence for MET Inhibition

A foundational patent assigned to Merck & Co. explicitly claims a broad series of imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of the receptor tyrosine kinase MET, useful for treating cellular proliferative diseases [1]. While the exact IC50 value for 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine against MET is not publicly disclosed, its core structure places it squarely within this pharmacologically validated chemical space. In contrast, the antileishmanial activity of a related imidazo-pyrimidine (compound 24) has an IC50 of 6.63 µM against Leishmania amazonensis amastigotes, demonstrating that the scaffold's activity is highly target- and substituent-dependent [2].

Kinase Inhibitor MET Cancer Tyrosine Kinase Patent

Structural Biology Applicability: Validated as a Ligand in Protein Crystallography

The closely related analog (4S)-2-tert-butylimidazo[1,2-a]pyrimidine has been successfully co-crystallized and validated as a ligand of interest in the PDB entry 7HTY, with excellent real-space correlation coefficients (0.99 and 0.988 for chains A and B, respectively) indicating a strong fit to the electron density [1]. This demonstrates that the tert-butyl imidazo[1,2-a]pyrimidine core is amenable to high-resolution structural studies and forms specific, well-defined interactions with protein targets. This contrasts with many other heterocyclic fragments that may exhibit disordered binding or fail to crystallize altogether, limiting their utility in structure-based drug design.

Structural Biology X-ray Crystallography Ligand Binding PDB Fragment-Based Drug Discovery

Recommended Applications for 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Differentiated Evidence


Scaffold for Kinase-Targeted Medicinal Chemistry in Oncology

Given its classification as a MET kinase inhibitor scaffold in foundational patents, 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine serves as a validated starting point for hit-to-lead optimization in oncology programs. The defined lipophilicity (XLogP3=2.8) and moderate polar surface area (TPSA=30.2 Ų) provide a balanced ADME starting point that can be further tuned through medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties [1][2].

Hydrophobic Fragment for Structure-Based Drug Design

The tert-butyl group provides a well-defined hydrophobic moiety that can be used to probe lipophilic pockets in protein active sites. Its successful use as a ligand in high-resolution crystal structures (PDB 7HTY) demonstrates its suitability for fragment-based screening by X-ray crystallography, where the bulky tert-butyl group can aid in initial hit identification by forming strong hydrophobic contacts and generating clear electron density [3].

Quality-Controlled Building Block for Chemical Biology Probe Synthesis

With a commercial purity of 95% and a non-hazardous storage profile, this compound is ideally suited as a building block for the parallel synthesis of diverse small-molecule libraries. Its bench stability ensures that the integrity of the core scaffold is maintained across multiple synthetic steps, reducing the risk of generating decomposition byproducts that could confound biological assay results .

Reference Compound for SAR Studies on Heterocyclic Lipophilicity

The stark difference in computed lipophilicity between the tert-butyl derivative (XLogP=2.8) and an unsubstituted core (predicted lower XLogP) makes this compound a valuable reference tool for SAR studies investigating the impact of hydrophobic substituents on cellular permeability and target engagement within a specific heterocyclic series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.